4-(1H-imidazol-5-yl)-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide
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Overview
Description
TG8-260 is a second-generation highly potent and selective antagonist of the prostaglandin-E2 receptor EP2. This compound has been developed to mitigate the severity and disease pathology in various inflammation-driven central nervous system and peripheral disorders .
Preparation Methods
The synthesis of TG8-260 involves several steps, starting with the lead optimization of earlier compounds. The synthetic route includes the use of cAMP-driven time-resolved fluorescence resonance energy-transfer assays and [H3]-PGE2-binding assays . The initial synthetic method proceeded with a low yield (15%) and presented challenges for large-scale material synthesis . Further optimization led to the development of a more efficient synthetic route, resulting in a potent and selective lead compound .
Chemical Reactions Analysis
TG8-260 undergoes various chemical reactions, including competitive antagonism of the EP2 receptors. The compound has shown to be a potent inhibitor of CYP450 enzymes . The major products formed from these reactions include the inhibition of inflammatory gene expression in microglia BV2-hEP2 cells .
Scientific Research Applications
TG8-260 has been extensively studied for its anti-inflammatory properties. It has shown to reduce hippocampal neuroinflammation and gliosis after pilocarpine-induced status epilepticus in rats . The compound has also been used to investigate anti-inflammatory pathways in peripheral inflammatory disease animal models .
Mechanism of Action
TG8-260 exerts its effects by competitively antagonizing the EP2 receptors, with a Schild K B of 13.2 nM . This mechanism involves the inhibition of EP2 receptor-mediated inflammatory gene expression, leading to a reduction in neuroinflammation and gliosis . The compound also displays antagonistic activity on the induction of EP2 receptor-mediated inflammatory gene expression in microglia BV2-hEP2 cells .
Comparison with Similar Compounds
TG8-260 is compared with earlier generation EP2 antagonists, such as TG8-69. It is 3.6-fold more potent than TG8-69 and has 500-fold selectivity to EP2 against other prostanoid receptors . The compound also has a plasma half-life of 2.14 hours and excellent oral bioavailability (77.3%) . Similar compounds include other EP2 receptor antagonists developed in the same research group .
Properties
Molecular Formula |
C21H20N4O |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
4-(1H-imidazol-5-yl)-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide |
InChI |
InChI=1S/C21H20N4O/c1-14-17(18-4-2-3-5-19(18)25-14)10-11-23-21(26)16-8-6-15(7-9-16)20-12-22-13-24-20/h2-9,12-13,25H,10-11H2,1H3,(H,22,24)(H,23,26) |
InChI Key |
XMWMPTMQNJXLNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCNC(=O)C3=CC=C(C=C3)C4=CN=CN4 |
Origin of Product |
United States |
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